N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide
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Overview
Description
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the 2-methylphenyl group.
Carbamothioylation: The substituted benzothiazole is reacted with isothiocyanate to form the carbamothioyl group.
Amidation: Finally, the compound is reacted with 2-methoxybenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.
Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)methanesulfonamide
- 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazidoacetamide
Uniqueness
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19N3O2S2 |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H19N3O2S2/c1-14-15(22-24-18-10-4-6-13-20(18)30-22)9-7-11-17(14)25-23(29)26-21(27)16-8-3-5-12-19(16)28-2/h3-13H,1-2H3,(H2,25,26,27,29) |
InChI Key |
WYMLLBGVWJNYQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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